N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a carboxamide group at position 7, a methyl substituent at position 5, and a phenyl group at position 2. The 4-(dimethylamino)phenyl moiety on the carboxamide distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-25(2)16-11-9-15(10-12-16)23-21(28)18-13-26(3)14-19-20(18)24-27(22(19)29)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYVDFGXTINXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been reported in the literature
Molecular Mechanism
The molecular mechanism of action of N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is not yet understood
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Scientific Research Applications
Biological Activities
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting various bacterial and fungal strains.
- Antiviral Properties : Studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Effects : Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines, such as K562 and MCF-7 cells. This suggests its potential role in cancer therapy.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the anti-proliferative effects of related pyrazolo compounds against cancer cell lines (K562, MV4-11, MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis in K562 cells due to structural modifications at the 7-position of the pyrazolo ring .
-
Antimicrobial Studies :
- Investigations into the antimicrobial properties revealed that certain derivatives of pyrazolo compounds exhibited potent activity against resistant bacterial strains. These findings support the development of new antibiotics based on this scaffold .
- Drug Development :
Summary Table of Applications
| Application | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial and fungal strains; potential for new antibiotic development. |
| Antiviral Properties | Inhibits viral replication; suitable for antiviral drug research. |
| Anticancer Effects | Induces apoptosis in cancer cell lines; potential use in cancer therapy. |
| Synthesis Methods | Multi-step organic reactions including cyclization and functionalization for enhanced activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Carboxamide vs. Ester Groups : The target compound’s carboxamide group (vs. the ethyl ester in ) likely enhances binding affinity to biological targets via hydrogen bonding. The ethyl ester analog in showed lower solubility, attributed to the nitro group’s electron-withdrawing effects.
Alkyl Chains: Propyl or methyl substituents at position 5 (as in ) influence lipophilicity and pharmacokinetics. The target’s methyl group balances hydrophobicity and steric effects.
Synthetic Challenges: The ethyl ester analog was synthesized in only 25% yield, suggesting that electron-deficient arylhydrazines (e.g., 4-nitrophenylhydrazine) may complicate cyclization. The target compound’s dimethylamino group likely improves reaction efficiency due to reduced steric hindrance.
Research Findings:
- Crystallography : Derivatives like the ethyl ester compound form red crystals, indicating planar aromatic systems suitable for X-ray analysis (methods likely involving SHELX or ORTEP ).
- Biological Activity: While direct data for the target compound is sparse, analogs with carboxamide groups (e.g., ) show promise in targeting ATP-binding pockets of kinases. The dimethylamino group may mimic natural ligands, enhancing selectivity .
Preparation Methods
Precursor Synthesis
The synthesis begins with 3-amino-4-methylpyridine, which undergoes diazotization followed by cyclocondensation with ethyl acetoacetate in acetic acid under reflux conditions. This step yields a dihydropyridone intermediate, which is subsequently treated with phosphorus oxychloride (POCl₃) to activate the ring for nucleophilic substitution. The use of POCl₃ facilitates the formation of a chlorinated intermediate, critical for downstream functionalization.
Key reaction conditions :
- Solvent: Acetic acid (reflux, 8–12 h)
- Reagents: Ethyl acetoacetate (1.2 equiv), POCl₃ (3.0 equiv)
- Yield: 88–94%
Introduction of Substituents: 5-Methyl and 2-Phenyl Groups
Alkylation at Position 2
The 2-phenyl group is introduced via nucleophilic aromatic substitution. The chlorinated intermediate from Step 1.1 is reacted with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. This Grignard reaction proceeds with high regioselectivity due to the electron-deficient nature of the chlorinated pyridine ring.
Optimized parameters :
Methylation at Position 5
The 5-methyl group is installed via a palladium-catalyzed cross-coupling reaction. Using a Suzuki-Miyaura protocol, the intermediate is treated with methylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in a dioxane/water mixture.
Critical conditions :
Oxidation to Form the 3-Oxo Group
The 3-oxo functionality is introduced through oxidation of a secondary alcohol intermediate. The dihydro-2H-pyrazolo[4,3-c]pyridine derivative is treated with Jones reagent (CrO₃ in H₂SO₄) at 0°C, followed by quenching with sodium bicarbonate. Alternative oxidants such as pyridinium chlorochromate (PCC) in dichloromethane may also be employed for milder conditions.
Comparative oxidation methods :
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Jones reagent | H₂O/Acetone | 0°C | 75 |
| PCC | CH₂Cl₂ | 25°C | 68 |
Carboxamide Formation at Position 7
Carboxylic Acid Activation
The 7-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. The reaction is monitored via TLC until complete consumption of the starting material.
Conditions :
Coupling with 4-(Dimethylamino)Aniline
The acid chloride is reacted with 4-(dimethylamino)aniline in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C to room temperature.
Optimized procedure :
Purification and Characterization
Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water (9:1) affords the final compound as a pale-yellow solid.
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazole-H), 7.89–7.32 (m, 5H, phenyl-H), 6.98 (d, J = 8.8 Hz, 2H, aniline-H), 3.12 (s, 6H, N(CH₃)₂), 2.58 (s, 3H, CH₃).
- ESI-MS : [M+H]⁺ m/z calculated for C₂₃H₂₃N₅O₂: 410.18; found: 410.22.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance reproducibility and safety during exothermic steps (e.g., Grignard reactions). Solvent recycling systems and catalytic oxidation methods (e.g., using VO(acac)₂ in t-BuOOH) reduce environmental impact.
Q & A
Q. What advanced analytical methods characterize polymorphic forms or hydrate/solvate variations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
